![molecular formula C16H18N4 B6463364 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane CAS No. 2640947-85-7](/img/structure/B6463364.png)

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

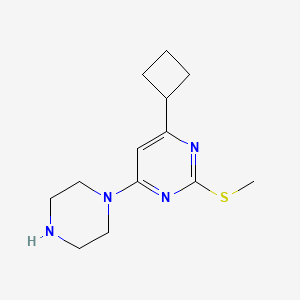

The compound “2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a pyrimidine ring and a pyridine ring, both of which are common structures in many biologically active compounds . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and pyridine rings, and the introduction of the azabicyclo[2.2.1]heptane group. One possible method for the synthesis of pyrimidine derivatives involves the reaction of an amidine with a β-dicarbonyl compound . The synthesis of pyridine derivatives can be achieved through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,3-dicarbonyl compound with ammonia or an ammonium salt .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would contain a pyrimidine ring and a pyridine ring, both of which are aromatic and planar. The azabicyclo[2.2.1]heptane group would add a three-dimensional aspect to the molecule, potentially affecting its physical and chemical properties .Chemical Reactions Analysis

As a complex organic molecule, “this compound” would be expected to undergo a variety of chemical reactions. The pyrimidine and pyridine rings could potentially undergo electrophilic aromatic substitution reactions, while the azabicyclo[2.2.1]heptane group could potentially undergo reactions at the bridgehead carbons .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as its degree of solubility, melting point, and boiling point would be influenced by the presence and position of functional groups within the molecule .科学的研究の応用

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of complexes with metal ions, enabling the study of their structure and reactivity. It has also been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals, and in the study of the mechanism of action of these compounds. Additionally, it has been used as a reagent in the synthesis of other organic compounds, and in the study of their reactivity.

作用機序

Target of Action

Similar compounds, such as pyrimidine derivatives, have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .

Mode of Action

It’s worth noting that pyrimidine derivatives have been found to present better anti-fibrotic activities than some known drugs . This suggests that the compound might interact with its targets to inhibit certain processes related to fibrosis.

Biochemical Pathways

It’s known that similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound might affect the collagen synthesis pathway, leading to its anti-fibrotic effects.

Result of Action

Similar compounds have shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound might have a significant impact on cellular processes related to fibrosis.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific cell types they are tested on .

実験室実験の利点と制限

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane has several advantages when used in laboratory experiments. It is a relatively stable compound and is not easily degraded by light or heat. Additionally, it is easily soluble in common organic solvents, such as methanol, acetonitrile, and dimethylformamide. However, it is also important to note that the compound is sensitive to air and moisture and should be stored in an airtight container in a cool, dry place.

将来の方向性

There are a number of possible future directions for research involving 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane. These include further investigation into the formation of complexes with metal ions and their reactivity, as well as the synthesis of other organic compounds using the compound as a reagent. Additionally, further research into its biochemical and physiological effects could be conducted, as well as its potential use in drug discovery and development. Finally, further research into the synthesis of 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane could be conducted, with the aim of developing more efficient and cost-effective methods.

合成法

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane can be synthesized via a number of methods. One such method involves the reaction of 3-methylpyridine-2-carboxylic acid with 2-amino-5-chloropyrimidine in the presence of an acid catalyst. This reaction produces a mixture of 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane and its isomer, 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[3.3.1]nonane. The mixture can then be separated by column chromatography and the desired compound isolated.

Safety and Hazards

特性

IUPAC Name |

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-11-3-2-6-17-15(11)13-8-18-16(19-9-13)20-10-12-4-5-14(20)7-12/h2-3,6,8-9,12,14H,4-5,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAHZXKUOPILHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CN=C(N=C2)N3CC4CCC3C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(diphenylmethyl)acetamide](/img/structure/B6463283.png)

![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B6463286.png)

![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463288.png)

![7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463312.png)

![N-[(2,4-dichlorophenyl)methyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6463313.png)

![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6463318.png)

![(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B6463327.png)

![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)

![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)

![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)

![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6463368.png)

![4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463372.png)

![4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463375.png)